molecular formula C20H19FN2O3S2 B2390261 N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide CAS No. 923395-88-4

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B2390261
CAS RN: 923395-88-4
M. Wt: 418.5
InChI Key: SKISNQPBYIDIHM-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as BFPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFPC belongs to the class of piperidine-based compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Anticancer Activities

The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, characterized by similar sulfonamide and aromatic structures, exhibited low toxicity in normal human kidney HEK293 cells, indicating their potential as selective anticancer agents. The mechanism of action for these compounds involves inducing apoptosis and arresting the cell cycle at the G1 phase, primarily through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their inhibitory effects on crucial enzymes. For instance, novel acridine and bis-acridine sulfonamides showed effective inhibition against cytosolic carbonic anhydrase isoforms, particularly hCA II and VII, highlighting their potential in therapeutic applications targeting enzyme activity modulation (Ulus et al., 2013).

Antimalarial Potential

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, demonstrating significant antimalarial activity. These findings suggest that structural analogs of N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide might also have applications in antimalarial drug development, underscoring the importance of targeting specific enzymes in the Plasmodium parasite (Banerjee et al., 2011).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c21-16-1-4-18(5-2-16)28(25,26)23-10-7-14(8-11-23)20(24)22-17-3-6-19-15(13-17)9-12-27-19/h1-6,9,12-14H,7-8,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKISNQPBYIDIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

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